
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as AZD-9668, is a small molecule inhibitor of neutrophil elastase. It has been studied for its potential therapeutic applications in various inflammatory diseases.
Applications De Recherche Scientifique
Synthetic Applications and Therapeutic Potential
Antiparkinsonian Activity and Neuroprotection
Compounds related to 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea have been synthesized and evaluated for their antiparkinsonian activity. For instance, urea and thiourea derivatives have shown significant activity in haloperidol-induced catalepsy in mice, indicating their potential in treating Parkinson's disease. These compounds also demonstrate neuroprotective properties, as suggested by biochemical estimations highlighting their effects on malondialdehyde, glutathione, superoxide dismutase, and glutathione peroxidase levels in brain homogenate (Azam, Alkskas, & Ahmed, 2009).
Inhibition of Human Leukocyte Elastase
Beta-lactam inhibitors, which share structural motifs with the queried compound, have been developed for their potent in vitro and in vivo inhibitory potency against human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes. These compounds, through modification of the alkyl groups, show enhanced HLE inhibition, suggesting a potential therapeutic application in treating diseases with an inflammatory component (Finke et al., 1995).
Cancer Cell Inhibition and Pharmacokinetics
Deuterium-labeled versions of related compounds, designed for improved pharmacokinetic studies, exhibit potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The synthesis of these labeled compounds aids in drug absorption, distribution, and other pharmacokinetic studies, highlighting their importance in the development of therapeutic agents (Liang et al., 2020).
Synthesis of Glycolurils and Analogues
The development of new methods for synthesizing glycolurils and their analogues, which include pharmacologically active compounds (antibacterial, nootropic, neurotropic agents), demonstrates the broad applicability of urea-derived compounds in medicine and technology (Kravchenko, Baranov, & Gazieva, 2018).
Inhibitors of Protein Kinases
Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) has uncovered compounds with potent inhibitory activity, indicating potential applications in cancer treatment. These inhibitors, through specific substitutions, achieve significant potency, providing insight into the design of targeted therapies (Pireddu et al., 2012).
Propriétés
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)20-18(22)19-14-6-8-16(9-7-14)21-11-17(12-21)23-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDXWHNXUZXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)
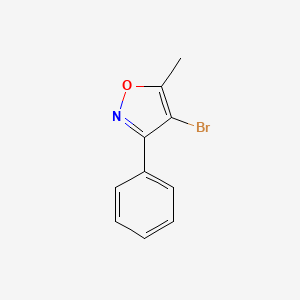
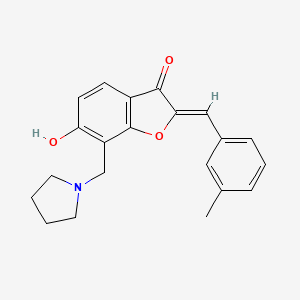
![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)

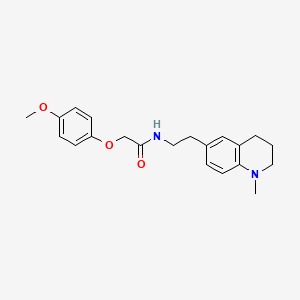
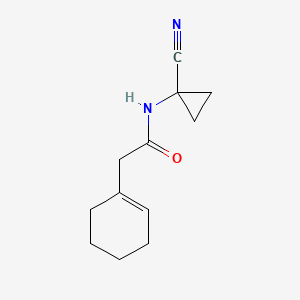
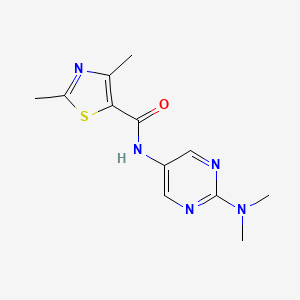
![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)
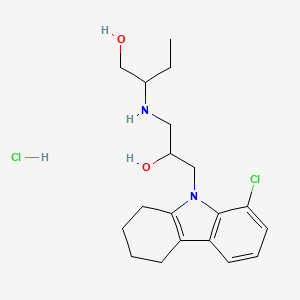
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)